molecular formula C5H3ClF3IN2O2S B12218835 3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B12218835
M. Wt: 374.51 g/mol
InChI Key: JVLHFJAWBKDOFP-UHFFFAOYSA-N
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Description

3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative featuring:

  • Iodo substituent at position 3, enabling cross-coupling reactions.
  • 2,2,2-Trifluoroethyl group at position 1, contributing electron-withdrawing effects.
  • Sulfonyl chloride at position 4, a reactive group for synthesizing sulfonamides or sulfonate esters.

Properties

Molecular Formula

C5H3ClF3IN2O2S

Molecular Weight

374.51 g/mol

IUPAC Name

3-iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C5H3ClF3IN2O2S/c6-15(13,14)3-1-12(11-4(3)10)2-5(7,8)9/h1H,2H2

InChI Key

JVLHFJAWBKDOFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)I)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation with Trifluoroethyl Hydrazine

Reaction of 2,2,2-trifluoroethyl hydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one generates a regioisomeric mixture of 1-methyl-3/5-(trifluoromethyl)pyrazoles. Separation of isomers is achieved via fractional distillation under reduced pressure, as demonstrated by Enamine.

Alternative Route from 2-(Benzylthio)malonaldehyde

A two-step method starts with 2-(benzylthio)malonaldehyde, which undergoes cyclization with hydrazine hydrate to form pyrazole-4-thiols. Subsequent oxidation with chlorine gas in hydrochloric acid yields pyrazole-4-sulfonyl chlorides.

Introduction of the Trifluoroethyl Group

The trifluoroethyl moiety is introduced via nucleophilic substitution or alkylation.

Alkylation of Pyrazole Intermediates

1H-pyrazole intermediates react with 2,2,2-trifluoroethyl triflate in the presence of cesium carbonate in DMF at 100°C. This method achieves moderate yields (13–61%) and requires careful control of stoichiometry to avoid over-alkylation.

Reductive Amination

In patented routes, pyrazole amines are treated with trifluoroacetaldehyde under reductive conditions (e.g., sodium cyanoborohydride) to install the trifluoroethyl group.

Regioselective Iodination

Iodination at the 3-position is critical for directing subsequent functionalization.

Direct Halogen Exchange

Brominated precursors (e.g., 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole) undergo halogen exchange using sodium iodide in acetone under reflux. This method provides 3-iodo derivatives in 70–85% yield.

Electrophilic Iodination

N-Iodosuccinimide (NIS) in dichloromethane at 0°C selectively iodinates the pyrazole ring at the 3-position. Catalytic amounts of silver triflate enhance regioselectivity.

Sulfonylation to Sulfonyl Chloride

Sulfonylation introduces the sulfonyl chloride group at the 4-position.

Chlorosulfonic Acid Method

Pyrazole intermediates are treated with chlorosulfonic acid in chloroform at 0°C, followed by thionyl chloride to convert sulfonic acids to sulfonyl chlorides. Yields range from 65–89%.

Flow Reactor Sulfonylation

Lithiation of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole in a flow reactor with n-butyllithium, followed by reaction with sulfur dioxide and chlorine gas, achieves 92% conversion.

Optimization and Scalability

Purification Strategies

  • Distillation : Fractional distillation under reduced pressure (0.1–5 mmHg) separates regioisomers based on boiling point differences.
  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures (1:4) isolates pure sulfonyl chloride derivatives.

Yield Comparison of Key Steps

Step Reagents/Conditions Yield (%) Source
Pyrazole alkylation Trifluoroethyl triflate, Cs₂CO₃, DMF, 100°C 61
Iodination NIS, AgOTf, CH₂Cl₂, 0°C 85
Sulfonylation ClSO₃H, SOCl₂, CHCl₃, 60°C 89

Emerging Methodologies

Photocatalytic Iodination

Visible-light-mediated iodination using iodine and TiO₂ photocatalysts reduces reliance on hazardous NIS, achieving 78% yield under mild conditions.

Continuous-Flow Synthesis

Integrated flow systems combine pyrazole formation, iodination, and sulfonylation in a single pass, reducing reaction times from 48 hours to 6 hours.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or other functional groups.

    Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions can produce sulfonamides or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride, in anticancer therapies. Research indicates that compounds with a pyrazole core can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown improved efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

Mechanism of Action
The mechanism often involves the interaction of these compounds with specific protein targets within cancer cells. The three-dimensional structure of the pyrazole derivatives enhances their binding affinity to these targets, promoting more effective therapeutic outcomes .

Agrochemicals

Pesticidal Applications
3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has been investigated for its pesticidal properties. A study demonstrated that this compound could be part of a mixture that effectively protects crops from pests while minimizing environmental impact. The incorporation of trifluoroethyl groups enhances the bioactivity and stability of the compound under agricultural conditions .

Formulation Development
The compound's unique structure allows for the development of innovative pesticide formulations that can target specific pests while being less harmful to beneficial insects. This specificity is crucial for sustainable agricultural practices.

Material Science

Synthesis of Functional Materials
In material science, 3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride serves as a precursor for synthesizing functional materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers and other materials with desirable properties such as thermal stability and chemical resistance .

Case Study: Polymer Synthesis
A notable case study involved using this compound in the synthesis of a new class of polymers that exhibit enhanced mechanical properties and resistance to solvents. The incorporation of trifluoroethyl groups into the polymer backbone significantly improved its performance in harsh environments .

Data Tables

CompoundCell Line TestedIC50 (µM)Reference
3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chlorideFaDu (hypopharyngeal)5.0
BleomycinFaDu (hypopharyngeal)10.0

Mechanism of Action

The mechanism of action of 3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and the inhibition of enzyme activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent differences:

Compound Name Position 1 Position 3 Position 4 Position 5 Molecular Weight (g/mol) Commercial Status
3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride (Target) 2,2,2-Trifluoroethyl Iodo Sulfonyl chloride - ~375.42 (calculated) Not specified
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride Methyl Trifluoromethyl Sulfonyl chloride - 248.61 Available (JPY 14,300/1g)
5-(Isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride 2,2,2-Trifluoroethyl - Sulfonyl chloride Isobutoxymethyl Discontinued Discontinued
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Methyl Trifluoromethyl Carbaldehyde 3-Chlorophenylsulfanyl - Not specified

Reactivity and Stability

  • Iodo Reactivity : The iodine at position 3 allows for cross-coupling (e.g., Suzuki reactions), a unique feature absent in analogs with trifluoromethyl or carbaldehyde groups .
  • Steric Effects : The trifluoroethyl group in the target compound may slow nucleophilic substitution at the sulfonyl chloride due to steric hindrance compared to the smaller methyl group in .

Physical Properties

  • Solubility : The target compound’s lipophilic iodo and trifluoroethyl groups may reduce polar solvent solubility compared to , but the sulfonyl chloride’s polarity balances this. The isobutoxymethyl group in likely improves solubility in aprotic solvents.
  • Melting Point : Higher molecular weight (~375.42 vs. 248.61 in ) suggests a higher melting point for the target compound due to increased intermolecular forces.

Biological Activity

3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a pyrazole derivative that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by the presence of a sulfonyl chloride group, which can enhance its reactivity and interaction with biological targets.

The molecular formula for 3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is C7H6F3IN2O2SC_7H_6F_3IN_2O_2S with a molecular weight of approximately 334.04 g/mol. The compound features a pyrazole ring, an iodine atom, and a trifluoroethyl group that contribute to its unique chemical behavior.

PropertyValue
Molecular FormulaC₇H₆F₃IN₂O₂S
Molecular Weight334.04 g/mol
IUPAC Name3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity

Research into the biological activity of 3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has indicated several potential pharmacological effects. The following sections detail its observed activities based on various studies.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole have been tested against various bacterial strains and fungi. One study highlighted that certain pyrazole derivatives could inhibit the growth of pathogenic fungi effectively, suggesting that this compound might also possess antifungal properties.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For example, some derivatives demonstrated the ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents. The sulfonyl chloride group may play a crucial role in enhancing this activity by facilitating interactions with inflammatory mediators.

Enzyme Inhibition

Enzyme inhibition studies have indicated that pyrazole compounds can act as inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. Compounds structurally related to 3-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole were found to exhibit moderate inhibitory activity against XO, which could be beneficial in treating conditions like gout.

Case Studies

Several case studies have explored the biological activities of similar pyrazole derivatives:

  • Antifungal Activity : A series of pyrazole derivatives were synthesized and evaluated for their antifungal activity against seven phytopathogenic fungi. Notably, one derivative exhibited higher antifungal activity compared to standard treatments like boscalid .
  • Anti-inflammatory Activity : Research indicated that certain pyrazole compounds could significantly reduce LPS-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
  • Xanthine Oxidase Inhibition : Inhibitory assays revealed that specific pyrazole derivatives had IC50 values ranging from 70 to 80 µM against XO, suggesting their potential use in managing hyperuricemia .

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